Oxonic Acid

Vue d'ensemble

Description

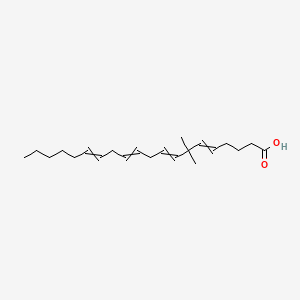

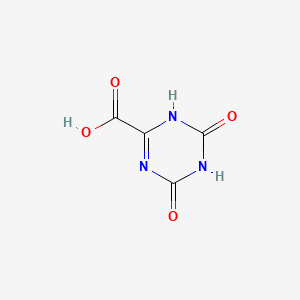

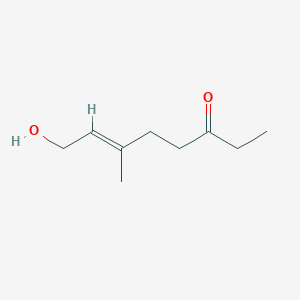

Oxonic acid, also known by its systematic name as allantoxanic acid, is a compound of interest in various chemical and biochemical studies. It is noteworthy for its role in the alkaline oxidation of uric acid, where it does not retain the imidazole ring characteristic of uric acid. Instead, this compound incorporates carbon atoms 2, 4, and 8, along with nitrogens 3 and 9 from uric acid, while the third nitrogen is derived equally from positions 1 and 7. This transformation is accompanied by the inclusion of the former carbon 5 as a carboxyl group in this compound. The molecular structure proposed for this compound and its derivatives suggests symmetrical triazine structures, moving away from the previously accepted imidazolidine formulas (Brandenberger, 1954).

Synthesis Analysis

The synthesis of this compound derivatives and related compounds often involves innovative methodologies that bypass traditional reactivity and selectivity limitations. For example, the ionic liquids based on triethanolammonium salts of dicarboxylic acids, including oxalic, malonic, and succinic acids, exhibit distinct structural characteristics and cation-anion interactions, highlighting the synthetic versatility of compounds related to this compound (Fundamensky et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by unique features such as the absence of the imidazole ring and the presence of symmetrical triazine structures. This structural reevaluation offers new insights into the chemical behavior and potential applications of this compound (Brandenberger, 1954).

Chemical Reactions and Properties

This compound participates in various chemical reactions that underscore its reactivity and utility in different chemical contexts. For instance, its interaction with divalent metal cations under acidic conditions influences decarboxylation kinetics, demonstrating its role in complexation and potential in catalysis and biochemical processes (Lalart, Dodin, & Dubois, 1981).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of this compound were not identified in this search, related research on compounds such as ionic liquids and oxalato-bridged complexes provides valuable context for understanding the physical behavior of similar compounds. These studies explore aspects like crystal structure and solvent interactions, which are relevant for comprehending the physical characteristics of this compound derivatives (Fundamensky et al., 2017; Sheu, Lee, & Lii, 2006).

Chemical Properties Analysis

This compound's chemical properties, particularly its ability to form complexes with divalent metal ions and influence on decarboxylation kinetics, highlight its significance in chemical synthesis and potential applications in catalysis and material science. The formation constants determined for complexes with various metal ions illustrate the specificity and versatility of this compound in chemical reactions (Lalart, Dodin, & Dubois, 1981).

Applications De Recherche Scientifique

Inhibition of Gastrointestinal Toxicity in Cancer Therapy

Oxonic acid has been studied for its role in decreasing gastrointestinal toxicity associated with 5-fluorouracil (5-FU), a drug used in cancer treatment. In animal models, this compound inhibited the phosphorylation of 5-FU in the gastrointestinal tract without affecting its antitumor activity. This selective inhibition was attributed to higher concentrations of this compound in gastrointestinal tissues compared to other tissues and blood. This suggests that coadministration of this compound could suppress gastrointestinal toxicity from 5-FU, thus potentially improving the quality of life for cancer patients (Shirasaka, Shimamoto, & Fukushima, 1993).

Uricase Inhibition and Hyperuricemia Model

This compound is a potent in vivo inhibitor of uricase, an enzyme involved in uric acid metabolism. Its administration in rats leads to a marked increase in blood plasma urate levels and urinary uric acid output. This effect is useful for creating animal models to study hyperuricemia and hyperuricosuria, conditions associated with gout and other metabolic disorders. The this compound-treated rat model is valuable in toxicological evaluations connected with uric acid and in the study of drugs affecting uric acid excretion (Johnson, Stavric, & Chartrand, 1969).

Research in Renal Insufficiency and Cardiovascular Disease

Studies have also investigated this compound-induced hyperuricemia in experimental models of renal insufficiency and cardiovascular disease. For instance, this compound was used to induce hyperuricemia in rats to examine its effects on carotid artery tone and blood pressure. These studies help in understanding the potential role of uric acid in the pathogenesis of cardiovascular and renal diseases, and how manipulating uric acid levels might influence these conditions (Kurra et al., 2009).

Contribution to Anticancer Drug Formulations

This compound is a component in some anticancer drug formulations, such as S-1, which combines tegafur (a prodrug of 5-Fluorouracil), 5-Chloro-2,4-Dihydroxypyridine (CDHP), and this compound. These formulations aim to enhance the efficacy and reduce the gastrointestinal toxicity of oral fluoropyrimidines, making them more suitable for cancer treatment (Chhetri et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Mouse models of hyperuricemia have been widely used to provide valuable insights into urate biology but do not yet reliably and consistently simulate the urate-mediated hyperuricemia that occurs in humans . A key challenge is to develop uricase-disabled model mice that can survive with increased urate levels and remain healthy and fertile . Community-wide efforts are needed to reach consensus about the definition of hyperuricemia in mice, to develop protocols for generating suitable models of hyperuricemia and to adhere to a standard protocol for urate measurements .

Propriétés

IUPAC Name |

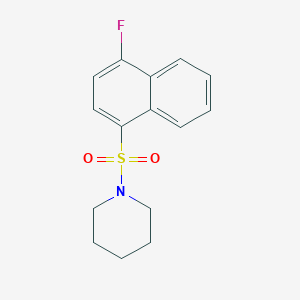

4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-2(9)1-5-3(10)7-4(11)6-1/h(H,8,9)(H2,5,6,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYCJUAHISIHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048358 | |

| Record name | Oteracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Oteracil's main role within Teysuno is to reduce the activity of 5-FU within normal gastrointestinal mucosa, and therefore reduce's gastrointestinal toxicity. It functions by blocking the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the production of 5-FU. | |

| Record name | Oteracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

937-13-3 | |

| Record name | Oteracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oteracil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oteracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oteracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTERACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VT6420TIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)

![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)